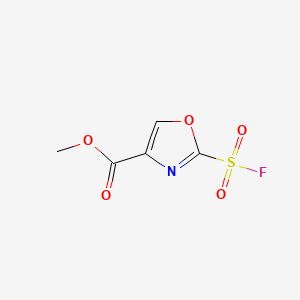
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C5H4FNO5S This compound is known for its unique structural features, which include a fluorosulfonyl group and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(fluorosulfonyl)-1,3-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from the reactions of this compound include substituted oxazole derivatives, carboxylic acids, and various fluorinated compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .
科学研究应用
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery and development.
Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings .
作用机制
The mechanism of action of Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .
相似化合物的比较
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Difluoro(fluorosulfonyl)acetic acid methyl ester
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
Methyl2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to other fluorosulfonyl compounds. This uniqueness makes it a valuable tool in the synthesis of novel molecules and the exploration of new chemical reactivity .
生物活性
Methyl 2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Methyl 2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate belongs to the oxazole family and features a fluorosulfonyl group, which is known for influencing biological activity. The presence of the fluorosulfonyl moiety enhances the reactivity and potential interaction with biological targets.
The biological activity of methyl 2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate primarily involves its interaction with specific enzymes and proteins. It has been shown to modulate protein-protein interactions (PPIs), particularly those involving prolyl oligopeptidase (PREP). This modulation can lead to significant effects on cellular processes such as apoptosis and cell signaling.
2. Anticancer Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit anticancer properties. For instance, in vitro assays using various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that these compounds can induce cytotoxicity without significant toxicity at lower concentrations (up to 100 μM) .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 | >100 | No significant cytotoxicity |
| PANC-1 | >100 | No significant cytotoxicity |
| THP-1 | >100 | No significant cytotoxicity |
3. Inhibition Studies
Inhibition assays have highlighted the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been noted to inhibit cyclooxygenases (COX), which are crucial in inflammatory pathways .
Case Study 1: Prolyl Oligopeptidase Inhibition
In a study focusing on nonpeptidic oxazole-based ligands, methyl 2-(fluorosulfonyl)-1,3-oxazole-4-carboxylate was evaluated for its ability to inhibit PREP. The results indicated a significant reduction in α-synuclein dimerization, suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Antimalarial Activity
Research into similar compounds with the fluorosulfonyl group has shown promise in antimalarial activity. For instance, derivatives were synthesized and tested against Plasmodium falciparum, demonstrating comparable or improved efficacy relative to existing treatments .
属性
CAS 编号 |
2913280-90-5 |
|---|---|
分子式 |
C5H4FNO5S |
分子量 |
209.15 g/mol |
IUPAC 名称 |
methyl 2-fluorosulfonyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C5H4FNO5S/c1-11-4(8)3-2-12-5(7-3)13(6,9)10/h2H,1H3 |
InChI 键 |
JOIHOQZAGIQJDD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=COC(=N1)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















